Methyl 3-chloro-4,5-dihydroxybenzoate Methyl 3-chloro-4,5-dihydroxybenzoate
Brand Name: Vulcanchem
CAS No.: 132496-77-6
VCID: VC21308446
InChI: InChI=1S/C8H7ClO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,10-11H,1H3
SMILES: COC(=O)C1=CC(=C(C(=C1)Cl)O)O
Molecular Formula: C8H7ClO4
Molecular Weight: 202.59 g/mol

Methyl 3-chloro-4,5-dihydroxybenzoate

CAS No.: 132496-77-6

Cat. No.: VC21308446

Molecular Formula: C8H7ClO4

Molecular Weight: 202.59 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-chloro-4,5-dihydroxybenzoate - 132496-77-6

Specification

CAS No. 132496-77-6
Molecular Formula C8H7ClO4
Molecular Weight 202.59 g/mol
IUPAC Name methyl 3-chloro-4,5-dihydroxybenzoate
Standard InChI InChI=1S/C8H7ClO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,10-11H,1H3
Standard InChI Key SWRZROKGZUCAQN-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C(C(=C1)Cl)O)O
Canonical SMILES COC(=O)C1=CC(=C(C(=C1)Cl)O)O

Introduction

Chemical Properties and Structure

Methyl 3-chloro-4,5-dihydroxybenzoate possesses several distinctive physicochemical properties that contribute to its reactivity and potential applications. The molecular structure features a benzoate core with specific functional group substitutions that define its chemical behavior.

Physical and Chemical Characteristics

The compound exhibits the following physicochemical parameters:

PropertyValue
Molecular FormulaC₈H₇ClO₄
Molecular Weight202.59200 g/mol
Exact Mass202.00300
Polar Surface Area (PSA)66.76000
LogP1.53780
HS Code2918290000

Table 1: Physicochemical properties of Methyl 3-chloro-4,5-dihydroxybenzoate

The LogP value of 1.53780 indicates moderate lipophilicity, suggesting potential for cell membrane permeability while maintaining some water solubility. This balanced property is advantageous for biological applications as it may facilitate absorption and distribution within biological systems.

Structural Features and Reactivity

The structural arrangement of Methyl 3-chloro-4,5-dihydroxybenzoate contributes significantly to its chemical reactivity. The presence of two hydroxyl groups at the 4 and 5 positions creates a catechol-like moiety that can participate in hydrogen bonding and electron donation. The chlorine atom at the 3-position introduces electron-withdrawing effects that influence the electron density distribution across the aromatic ring.

These structural features are expected to influence its:

  • Antioxidant capacity through the catechol group

  • Reactivity in electrophilic and nucleophilic substitution reactions

  • Stability under various pH conditions

  • Binding affinity to biological targets

Comparative Analysis with Related Compounds

A comparative analysis of Methyl 3-chloro-4,5-dihydroxybenzoate with structurally related compounds provides valuable context for understanding its unique properties and potential applications.

Structural Analogues

Table 2: Comparison of Methyl 3-chloro-4,5-dihydroxybenzoate with related compounds:

CompoundMolecular FormulaMolecular WeightKey Structural Differences
Methyl 3-chloro-4,5-dihydroxybenzoateC₈H₇ClO₄202.59 g/molBase compound with Cl at position 3
Methyl 3-bromo-4,5-dihydroxybenzoateC₈H₇BrO₄247.04 g/molBr instead of Cl at position 3
Methyl 3-chloro-4-hydroxybenzoateC₈H₇ClO₃186.59 g/molMissing OH group at position 5
Methyl 3-chloro-4-hydroxy-5-methoxybenzoateC₉H₉ClO₄216.62 g/molOCH₃ instead of OH at position 5

Structure-Activity Relationships

The different substituents on these related compounds are likely to influence their:

  • Lipophilicity and membrane permeability

  • Antioxidant capacity

  • Binding affinity to protein targets

  • Metabolic stability

  • Toxicity profiles

The presence of two adjacent hydroxyl groups in Methyl 3-chloro-4,5-dihydroxybenzoate (forming a catechol moiety) is particularly significant, as catechols are known for their pronounced antioxidant activities but can also undergo oxidation to form reactive quinones.

Current Research Status

Research Gaps

Current knowledge gaps that warrant further investigation include:

  • Comprehensive pharmacokinetic and pharmacodynamic profiles

  • Specific molecular targets and binding mechanisms

  • Structure-activity relationships with systematically varied substituents

  • Potential synergistic effects with other bioactive compounds

  • Long-term safety and toxicity profiles

Emerging Research Directions

Based on studies of related compounds, emerging research directions may include:

  • Detailed evaluation of anti-inflammatory mechanisms

  • Exploration of antioxidant properties and free radical scavenging capacity

  • Investigation of potential antimicrobial activities

  • Assessment of efficacy in animal models of inflammatory diseases

  • Development of improved synthetic routes for large-scale production

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